4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H15N3S2 and its molecular weight is 265.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 588687-51-8) is a compound belonging to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₂H₁₅N₃S₂. It features a triazole ring and a benzothiene moiety, contributing to its biological activity.
Property | Value |
---|---|
CAS Number | 588687-51-8 |
Molecular Formula | C₁₂H₁₅N₃S₂ |
Molecular Weight | 253.39 g/mol |
Hazard Classification | Irritant |
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit varying degrees of activity against bacteria and fungi. The specific compound has shown promising results in vitro against several strains of bacteria and fungi.
- Antibacterial Activity : In studies evaluating the antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated moderate inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to >1000 µmol/L .
- Antifungal Activity : The compound has also been tested against fungi like Candida albicans, revealing effective antifungal properties through disk diffusion methods .
Anticancer Activity
Recent studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical cancer) | 0.46 |
MCF-7 (Breast cancer) | 5.2 × 10^-6 |
A549 (Lung cancer) | 0.012 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest .
The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance:
- Inhibition of Ergosterol Synthesis : Many triazoles disrupt the synthesis of ergosterol in fungal cell membranes, leading to increased permeability and cell death.
- Interference with DNA Synthesis : Some studies suggest that triazole derivatives can interfere with DNA replication processes in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Study on Antimycobacterial Activity : A series of triazole derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated moderate activity with some compounds showing significant inhibition at lower concentrations .
- Anticonvulsant Properties : Other derivatives have been assessed for anticonvulsant activity using maximal electroshock tests, demonstrating protective effects at certain dosages .
Properties
IUPAC Name |
4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-7-3-4-8-9(6-17-10(8)5-7)11-13-14-12(16)15(11)2/h6-7H,3-5H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOIFDWYRLZSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C3=NNC(=S)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.